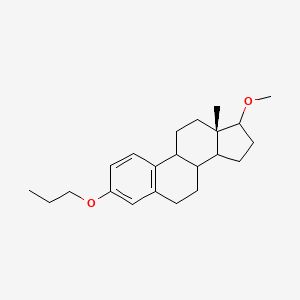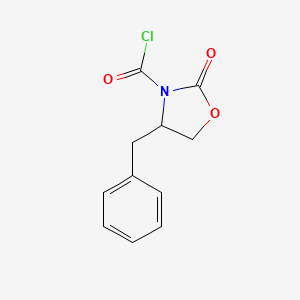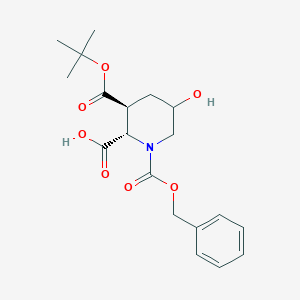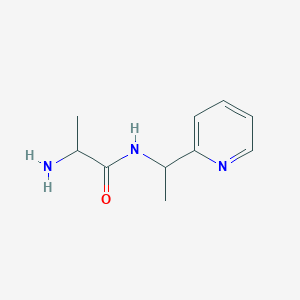
3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen used primarily in topical formulations. It is commonly applied in a 1% cream for the treatment of vaginal atrophy in women. Promestriene is unique in that it does not convert into estradiol in the body, resulting in minimal systemic estrogenic effects .
準備方法
Synthetic Routes and Reaction Conditions: Promestriene is synthesized through the etherification of estradiol. The process involves the reaction of estradiol with propyl and methyl groups to form the 3-propyl and 17β-methyl diether. The reaction typically requires anhydrous conditions and the presence of a strong base to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of promestriene involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
化学反応の分析
Types of Reactions: Promestriene undergoes various chemical reactions, including:
Oxidation: Promestriene can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert promestriene into its corresponding alcohols.
Substitution: Promestriene can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Promestriene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of etherification and estrogenic activity.
Biology: Investigated for its effects on cellular proliferation and gene expression in estrogen-responsive tissues.
Medicine: Applied topically to treat vaginal atrophy and to promote wound healing following vulvovaginal surgery or trauma.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use .
作用機序
Promestriene is compared with other synthetic estrogens such as conjugated equine estrogens and estradiol. Unlike these compounds, promestriene has minimal systemic absorption, making it a safer option for patients who require localized estrogen therapy without systemic effects .
類似化合物との比較
- Conjugated equine estrogens
- Estradiol
- Ethinylestradiol
- Mestranol
Promestriene’s unique property of minimal systemic absorption sets it apart from other estrogens, making it particularly useful in treating conditions like vaginal atrophy without significant systemic side effects .
特性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
(13S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21?,22-/m0/s1 |
InChIキー |
IUWKNLFTJBHTSD-BLJKDTPWSA-N |
異性体SMILES |
CCCOC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4OC)C |
正規SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)




![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)


